2,3,4-Trinitrotoluene
Overview
Description
2,3,4-Trinitrotoluene is a chemical compound with the molecular formula C7H5N3O6 . It is also known as 1-Methyl-2,3,4-trinitrobenzene . The average mass of 2,3,4-Trinitrotoluene is 227.131 Da .
Synthesis Analysis
The synthesis of trinitrotoluene involves the nitration of 2,4-dinitrotoluene (DNT) and its conversion to 2,4,6-trinitrotoluene (TNT) at a gram scale with the use of a fully automated flow chemistry system .Molecular Structure Analysis
The molecular structure of 2,3,4-Trinitrotoluene includes a benzene ring with a carbon bearing a nitro group . The 2,3,4-Trinitrotoluene molecule contains a total of 21 bonds. There are 16 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, and 3 nitro groups (aromatic) .Physical And Chemical Properties Analysis
2,3,4-Trinitrotoluene has a density of 1.6±0.1 g/cm3, a boiling point of 431.8±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 66.1±3.0 kJ/mol and a flash point of 231.5±20.1 °C .Scientific Research Applications
Environmental Impact and Remediation
2,4,6-Trinitrotoluene (TNT), a major contaminant at munitions production and storage facilities, undergoes reductive transformation to aromatic (poly)amines in sediment-water systems. The fate of these products varies between anaerobic and aerobic conditions, with different sorption and transformation behaviors observed (Elovitz & Weber, 1999). Additionally, microbial degradation of TNT has been extensively studied, revealing that it biotransforms into various amines and other products, but complete biomineralization in soil remains challenging (Hawari et al., 2000).
Biodegradation and Phytoremediation
Biodegradation of TNT by microorganisms and plants is crucial for managing environmental pollution. Research has identified plant genes involved in TNT detoxification and explored biochemical pathways for nitramine degradation in microorganisms. However, the complete enzymatic degradation of TNT still poses a challenge (Rylott et al., 2011). In phytoremediation, plants like vetiver grass (Vetiveria zizanioides) show potential in extracting TNT from contaminated soil, indicating an environmentally friendly remediation solution (Makris et al., 2007).
Chemical Transformations and Applications
The transformation of TNT to triaminotoluene by mixed cultures under methanogenic conditions has been studied, showing potential pathways for its biodegradation in anaerobic environments (Hwang et al., 2000). Further research has explored the conversion of TNT into condensation monomers and polymers, analyzing the feasibility of using its derivatives in the synthesis of aromatic polymers, presenting potential industrial applications (Rusanov et al., 2003).
Detection and Analysis Techniques
Advancements in electrochemical sensors have been significant in detecting TNT at trace levels, highlighting theimportance of developing sensitive and selective sensing methods for environmental and security applications (Li et al., 2019). Similarly, the use of vanadium dioxide films for the electrochemical reduction and detection of TNT demonstrates innovative approaches in sensing technologies, offering potential for improved detection capabilities (Casey & Cliffel, 2013).
Safety And Hazards
Future Directions
The future directions of 2,3,4-Trinitrotoluene research could involve the development of a sensitive biosensor for environmental contaminants . Additionally, the TNT:PYRN co-crystal may be a promising intermediate energy explosive with low sensitivity and may be a desirable explosive alternative in the future instead of TNT for low-vulnerability formulations .
properties
IUPAC Name |
1-methyl-2,3,4-trinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O6/c1-4-2-3-5(8(11)12)7(10(15)16)6(4)9(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKOPBFLPLFWAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208944 | |
Record name | 2,3,4-Trinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trinitrotoluene | |
CAS RN |
602-29-9 | |
Record name | 2,3,4-Trinitrotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=602-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Toluene, 2,3,4-trinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Trinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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